molecular formula C15H21NO3 B4565195 4-ETHOXY-3-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

4-ETHOXY-3-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4565195
M. Wt: 263.33 g/mol
InChI Key: AXNMGOTYDZOGGX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methyl group, and an oxolan-2-ylmethyl group attached to the benzamide core

Scientific Research Applications

4-Ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine, such as oxolan-2-ylmethylamine, to form the benzamide.

    Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. The benzamide core is reacted with oxolan-2-ylmethyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to improve efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-methyl-N-[(oxolan-2-yl)methyl]benzamide or 4-carboxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide.

    Reduction: Formation of 4-ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]aniline.

    Substitution: Formation of 4-halo-3-methyl-N-[(oxolan-2-yl)methyl]benzamide.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Ethoxy-3-methyl-N-[(oxolan-2-yl)methyl]benzamide can be compared with other similar compounds, such as:

    4-Ethoxy-3-methylbenzamide: Lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.

    3-Methyl-N-[(oxolan-2-yl)methyl]benzamide: Lacks the ethoxy group, which may affect its reactivity and interactions with molecular targets.

    4-Ethoxy-N-[(oxolan-2-yl)methyl]benzamide: Lacks the methyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-18-14-7-6-12(9-11(14)2)15(17)16-10-13-5-4-8-19-13/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMGOTYDZOGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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